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Compound of Interest

Compound Name: Oseltamivir

Cat. No.: B000436

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of the antiviral drug oseltamivir,
commercially known as Tamiflu®, starting from the naturally occurring chiral precursor, (-)-
shikimic acid. The commercial production of oseltamivir relies heavily on this pathway, which
leverages the inherent stereochemistry of shikimic acid to construct the target molecule with
the correct three-dimensional structure.[1] Shikimic acid is sourced from Chinese star anise or
produced through fermentation by genetically engineered E. coli.[1][2][3]

Introduction

Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A
and B virus infections.[4] Its synthesis is a significant topic in organic and medicinal chemistry
due to the challenges associated with its stereochemically complex structure and the global
demand for the drug, particularly during influenza pandemics. The synthesis starting from
shikimic acid is a well-established industrial route, though research into alternative, shikimic
acid-independent pathways is ongoing to mitigate potential supply chain vulnerabilities.[1][5][6]

Overall Synthetic Strategy

The synthesis of oseltamivir from shikimic acid is a multi-step process that involves the
strategic manipulation of functional groups to introduce the necessary amine and pentyloxy
side chains while retaining the crucial stereochemistry of the starting material. The core of the
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synthesis revolves around the formation of a key epoxide or aziridine intermediate, which
allows for the regioselective and stereoselective introduction of the amino group.

The following diagram illustrates the general workflow for the synthesis of oseltamivir from
shikimic acid.

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of Oseltamivir from Shikimic Acid.

Key Experimental Steps and Methodologies

While detailed, step-by-step protocols for industrial synthesis are proprietary, the key
transformations are well-documented in the scientific literature. The following sections outline
the fundamental reactions involved.

1. Esterification and Protection: The synthesis typically begins with the esterification of the
carboxylic acid group of shikimic acid with ethanol, often catalyzed by an acid like thionyl
chloride.[1] This is followed by the protection of the 3- and 4-hydroxyl groups as a ketal (e.g., a
pentylidene acetal) to prevent their unwanted reaction in subsequent steps.[1]

2. Activation of the 5-Hydroxyl Group: The remaining 5-hydroxyl group is activated for
subsequent nucleophilic substitution. This is commonly achieved by converting it into a good
leaving group, such as a mesylate, by reacting the alcohol with methanesulfonyl chloride in the
presence of a base like triethylamine.[1]

3. Formation of the Key Epoxide Intermediate: The protected and activated shikimate derivative
is then treated with a base to induce the formation of an epoxide. This epoxide is a critical
intermediate for the introduction of the nitrogen functionality at the correct position and with the
desired stereochemistry.[1][7]

4. Regioselective Ring-Opening with Azide: The epoxide is opened regioselectively by a
nitrogen nucleophile. In the industrial Roche synthesis, sodium azide is used to open the

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b000436?utm_src=pdf-body
https://www.benchchem.com/product/b000436?utm_src=pdf-body-img
https://www.benchchem.com/product/b000436?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://patents.google.com/patent/CN103833570B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

epoxide, yielding an azido-alcohol.[8][9] This step is crucial for introducing the nitrogen atom
that will become the primary amine in the final product. The use of azides is effective but poses
safety concerns due to their potentially explosive nature, leading to research into azide-free
alternatives.[1][9]

5. Formation of the Aziridine Intermediate: The resulting azido-alcohol can be converted into an
aziridine, another key intermediate in some synthetic routes.[9] This is often achieved through a
reaction with triphenylphosphine.[9]

6. Introduction of the Pentyloxy Side Chain: The aziridine ring is then opened by 3-pentanol,
introducing the characteristic pentyloxy side chain of oseltamivir.[1] This reaction is typically
catalyzed by a Lewis acid.

7. Final Functional Group Manipulations: The synthesis is completed through a series of final
transformations. The azide group is reduced to an amine, which is then acetylated to form the
acetamido group present in oseltamivir. Any remaining protecting groups are removed to yield
the final product.

Quantitative Data Summary

The overall yield of oseltamivir synthesis from shikimic acid varies depending on the specific
route and optimizations. The following table summarizes reported yields for different synthetic
approaches.
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Synthetic Starting Number of Overall Use of Reference(s
Route Material Steps Yield Azide )
Roche o
] (-)-Shikimic
Industrial ) ~8-11 17-22% Yes [1107]
_ Acid
Synthesis
Optimized o
) (-)-Shikimic
Azide-Based ) 8 47% Yes [10][11]
) Acid
Synthesis
Synthesis via o
) ] (-)-Shikimic
Cyclic Sulfite ) 9 39% Yes [12]
] Acid
Intermediate
Azide-Free
Synthesis Diethyl D-
] 11 Not stated No [9]
from Diethyl Tartrate
D-Tartrate

Alternative Synthetic Routes

The dependence on shikimic acid has prompted the development of alternative synthetic
strategies. These include routes starting from readily available materials such as furan and
ethyl acrylate (via a Diels-Alder reaction), isophthalic acid, or pyridine.[1][5] These approaches
often involve different key reactions, such as asymmetric aza-Henry reactions or domino nitro-
Michael/Horner-Wadsworth-Emmons reactions, to establish the required stereochemistry
without relying on a chiral starting material.[9]

Conclusion

The synthesis of oseltamivir from shikimic acid is a testament to the power of synthetic
organic chemistry in addressing critical healthcare needs. While the established industrial
process is effective, ongoing research continues to refine and innovate, aiming for more
efficient, safer, and sustainable methods of production that are less reliant on a single natural
source. This ensures a more robust supply chain for this essential medication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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